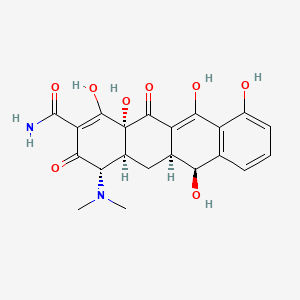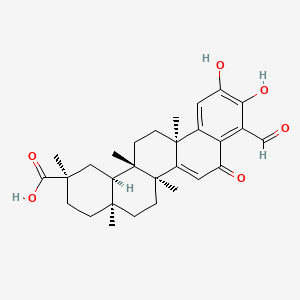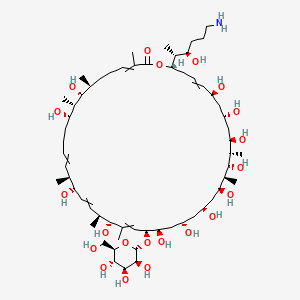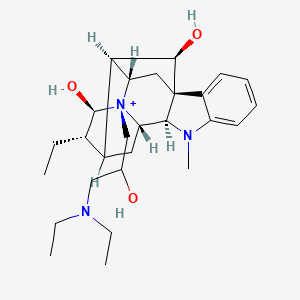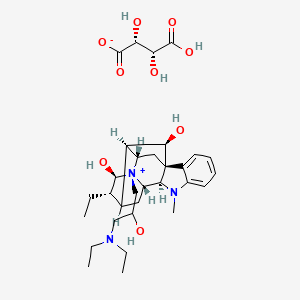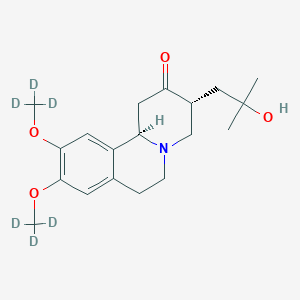
DK-1-49
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DK-1-49 is an autophagonizer. DK-1-49 causes accumulation of autophagy-associated LC3-II and enhanced levels of autophagosomes and acidic vacuoles. Furthermore, cell viability is inhibited by autophagic cell death in not only human cancer cells but also Bax/Bak double-knockout cells.
Applications De Recherche Scientifique
Development of Data Integration in High Energy Nuclear Physics : Kaida, A., Golosova, M., Grigorieva, M., and Gubin, M. (2018) discussed the challenges in processing and storing large volumes of data in high energy nuclear physics, emphasizing the importance of metadata integration from various sources into a central storage system. This research is part of the ATLAS experiment on the LHC, focused on providing easy access to significant information about LHC experiments for the scientific community (Kaida et al., 2018).
LKPD Development STEM-PjBL Integrated on Thermochemical Learning : Syafe'i, S. S., and Effendi, E. (2020) conducted research to develop LKPD STEM-PjBL (Science, Technology, Engineering, and Mathematics-Project Based Learning) integrated on Thermochemical learning. The research focused on its validity and practicality for educational purposes (Syafe'i & Effendi, 2020).
Higher-order Douglas-Kroll Transformation in Chemistry : Nakajima, T., and Hirao, K. (2000) explored the Douglas-Kroll (DK) Hamiltonians in the context of chemistry, specifically in terms of high-order transformations and their practical implementation. Their work contributes to the understanding of electron systems within this framework (Nakajima & Hirao, 2000).
Technology of Formation and Coding in Information and Telecommunications Networks : Krasnorutsky, A., Sidchenko, S., Barannik, V., Onyshchenko, R., Sidchenko, Y., and Pris, G. (2022) discussed the processing of informative segments of the video image using transformant orthogonal transformation dkp. Their research aims to build a technology for coding the sequence of transformants of sufficiently informative image segments while maintaining the efficiency of its delivery (Krasnorutsky et al., 2022).
Machine Learning and Data Mining Methods in Diabetes Research : Kavakiotis, I., Tsave, O., Salifoglou, A., Maglaveras, N., Vlahavas, I., and Chouvarda, I. (2017) conducted a systematic review of the applications of machine learning and data mining techniques in diabetes research, highlighting the significant production of data in biotechnology and health sciences (Kavakiotis et al., 2017).
Propriétés
Numéro CAS |
853136-76-2 |
|---|---|
Nom du produit |
DK-1-49 |
Formule moléculaire |
C28H31N5O3S2 |
Poids moléculaire |
549.708 |
Nom IUPAC |
2-[[[3,4,5,6,7,8-Hexahydro-4-oxo-3-(phenylmethyl)[1]benzothieno[2,3-d]pyrimidin-2-yl]thio]methyl]-N-[2-(1-pyrrolidinyl)ethyl]-4-oxazolecarboxamide |
InChI |
InChI=1S/C28H31N5O3S2/c34-25(29-12-15-32-13-6-7-14-32)21-17-36-23(30-21)18-37-28-31-26-24(20-10-4-5-11-22(20)38-26)27(35)33(28)16-19-8-2-1-3-9-19/h1-3,8-9,17H,4-7,10-16,18H2,(H,29,34) |
Clé InChI |
BCMZCPIZJPKEIR-UHFFFAOYSA-N |
SMILES |
O=C(C1=COC(CSC2=NC3=C(C4=C(CCCC4)S3)C(N2CC5=CC=CC=C5)=O)=N1)NCCN6CCCC6 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
DK-1-49; DK149; DK 1 49 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




